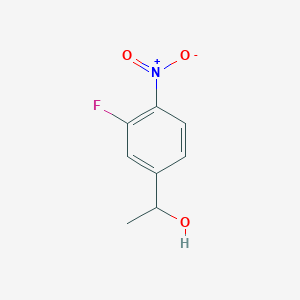

1-(3-Fluoro-4-nitrophenyl)ethanol

Description

Significance of Fluoro-Nitrophenyl Architectures in Chemical Research

Fluoro-nitrophenyl motifs are integral to the design of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical sectors. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The nitro group, a potent electron-withdrawing group, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations. nih.gov The combination of these two substituents on a phenyl ring creates a unique electronic environment that can be exploited in various chemical reactions. For instance, related structures like 3-fluoro-4-nitrophenol (B151681) have been utilized in the solid-phase synthesis of bioactive heterocycles such as benzimidazoles and quinoxalin-2-ones.

Electronic and Steric Influence of the Nitro and Fluoro Substituents on Molecular Reactivity

The reactivity of 1-(3-Fluoro-4-nitrophenyl)ethanol is dictated by the electronic and steric effects of its substituents. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. youtube.com Conversely, it activates the ring for nucleophilic aromatic substitution, although the positions ortho and para to the nitro group are typically favored.

The fluorine atom, located ortho to the nitro group, exerts a dual electronic influence. It is highly electronegative, contributing to a strong inductive electron withdrawal (-I effect), which further deactivates the ring. However, it also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R effect), albeit this effect is weaker compared to its inductive pull. This interplay of electronic effects makes the aromatic ring electron-deficient, influencing the reactivity of the benzylic alcohol. researchgate.net

Sterically, the fluorine atom is relatively small and generally does not impose significant hindrance to reactions at adjacent positions. However, the presence of the nitro group, which can rotate out of the plane of the benzene (B151609) ring, can have a more pronounced steric impact on the accessibility of the neighboring benzylic alcohol for certain transformations. youtube.com

Overview of Synthetic Utility as a Strategic Intermediate

While specific, large-scale applications of this compound as a strategic intermediate are not extensively documented in publicly available literature, its structure suggests significant potential. Chiral alcohols are crucial building blocks in the synthesis of enantiomerically pure pharmaceuticals. For example, the asymmetric reduction of a related ketone, 3'-(trifluoromethyl)acetophenone, yields (R)-1-[3-(trifluoromethyl)phenyl]ethanol, a key intermediate for a neuroprotective compound. nih.gov This highlights the value of chiral phenyl ethanol (B145695) derivatives in drug discovery.

The most probable synthetic route to this compound is the reduction of the corresponding ketone, 1-(3-fluoro-4-nitrophenyl)ethanone (B1321927). This transformation can be achieved using various reducing agents, with the choice of reagent and conditions determining the stereochemical outcome (racemic, or selectively (R) or (S)). For instance, sodium borohydride (B1222165) is commonly used for the reduction of nitrophenyl ketones.

The presence of the nitro group offers a pathway to further derivatization. Catalytic hydrogenation of the nitro group can yield the corresponding aniline (B41778), 1-(4-amino-3-fluorophenyl)ethanol, a trifunctional building block with amino, hydroxyl, and fluoro groups that can be selectively manipulated.

Contextualization within Broader Chemical Transformation Paradigms

The chemical transformations involving this compound fall within well-established paradigms of organic synthesis. The reduction of the precursor ketone is a classic example of carbonyl chemistry. The subsequent manipulation of the functional groups on the molecule, such as the reduction of the nitro group or reactions at the benzylic alcohol, are fundamental transformations.

The utility of this compound is amplified in the context of building block-based synthesis strategies. Its defined stereochemistry and the orthogonal reactivity of its functional groups (the alcohol can be oxidized or substituted, while the nitro group can be reduced) allow for its incorporation into larger, more complex molecules in a controlled and predictable manner. This is particularly relevant in the construction of compound libraries for high-throughput screening in drug discovery programs, where structural diversity and synthetic accessibility are paramount. mallakchemicals.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJICPBIVRCRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Fluoro 4 Nitrophenyl Ethanol and Analogues

Direct Synthetic Pathways to 1-(3-Fluoro-4-nitrophenyl)ethanol

The final step in the formation of this compound is typically the reduction of the corresponding ketone, 1-(3-fluoro-4-nitrophenyl)ethanone (B1321927). The specific approach to this reduction determines whether a racemic mixture or a specific chiral isomer is obtained.

Enantioselective Synthesis of Chiral Isomers (e.g., (S)-1-(3-Fluoro-4-nitrophenyl)ethanol)

The production of enantiomerically pure secondary alcohols is a critical aspect of modern pharmaceutical and fine chemical synthesis. For (S)-1-(3-fluoro-4-nitrophenyl)ethanol, two primary strategies are employed: biocatalytic asymmetric reduction and chiral metal-catalyzed asymmetric hydrogenation.

Biocatalytic Asymmetric Reduction:

Alcohol dehydrogenases (ADHs) are highly efficient biocatalysts for the stereoselective reduction of prochiral ketones. These enzymes, often derived from microorganisms, can produce chiral alcohols with excellent enantiomeric excess (ee). The choice of microorganism or isolated enzyme is crucial as it dictates the stereochemical outcome (i.e., whether the (S) or (R) enantiomer is produced), a principle known as Prelog's rule or anti-Prelog selectivity.

For the synthesis of (S)-1-(3-fluoro-4-nitrophenyl)ethanol, an ADH exhibiting anti-Prelog selectivity for this substrate would be required. While a specific enzyme for this exact transformation is not detailed in readily available literature, the successful asymmetric reduction of analogous acetophenones using ADHs from various sources such as Thermoanaerobacter pseudethanolicus, Rhodococcus erythropolis, and Candida species has been reported. prepchem.comchemicalbook.com The general approach involves the incubation of the ketone substrate with the whole cells of the microorganism or the isolated enzyme in a suitable buffer, often with a co-substrate like isopropanol (B130326) or glucose to regenerate the necessary cofactor (NADH or NADPH). prepchem.com

Chiral Metal-Catalyzed Asymmetric Hydrogenation:

An alternative to biocatalysis is the use of transition metal catalysts, typically rhodium or ruthenium, complexed with chiral ligands. prepchem.com These catalysts facilitate the asymmetric hydrogenation of the ketone to the desired chiral alcohol. A variety of chiral phosphine (B1218219) ligands, such as those based on a ferrocene (B1249389) backbone or BINAP, have been developed for this purpose. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The selection of the metal, chiral ligand, and reaction conditions is critical to achieving high conversion and enantioselectivity.

| Method | Catalyst/Reagent | Key Features |

| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | High enantioselectivity, mild reaction conditions, environmentally friendly. prepchem.comchemicalbook.com |

| Chiral Metal-Catalyzed Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complex | High efficiency, broad substrate scope for some catalysts. prepchem.com |

Reductive Pathways to the Secondary Alcohol Functionality

For applications where a racemic mixture of this compound is sufficient, a straightforward reduction of 1-(3-fluoro-4-nitrophenyl)ethanone can be performed using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. In principle, one mole of NaBH₄ can reduce four moles of the ketone.

Synthesis of Precursors and Key Intermediates

The synthesis of this compound relies on the availability of several key precursors. The following sections detail the preparation of these essential starting materials.

Preparation of 1-(3-Fluoro-4-nitrophenyl)ethanone

1-(3-Fluoro-4-nitrophenyl)ethanone is the direct precursor to the target alcohol. While a specific, detailed synthesis is not widely published, its preparation can be inferred from analogous reactions. A plausible route is the Friedel-Crafts acylation of a suitable fluoronitrobenzene derivative. Alternatively, a synthetic pathway analogous to the preparation of 3-fluoro-4-nitrobenzophenone from 3-fluoro-4-nitrobenzoic acid can be envisioned. This would involve the conversion of 3-fluoro-4-nitrobenzoic acid to its corresponding acid chloride, followed by reaction with a suitable acetylating reagent in the presence of a Lewis acid catalyst.

Synthesis of Dialkyl 2-(3-Fluoro-4-nitrophenyl)-2-methylmalonate

A key intermediate in some synthetic routes is diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate. This compound can be synthesized via a nucleophilic aromatic substitution reaction. In a typical procedure, 2,4-difluoronitrobenzene (B147775) is reacted with diethyl methylmalonate in the presence of a base, such as sodium hydroxide (B78521), in a solvent like dimethylformamide (DMF). The reaction mixture is stirred vigorously, and the temperature is controlled during the initial phase.

| Reactant 1 | Reactant 2 | Base | Solvent |

| 2,4-Difluoronitrobenzene | Diethyl methylmalonate | Sodium Hydroxide | Dimethylformamide |

This reaction yields the desired diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate as an oil, which can be used in subsequent steps.

Preparation of 3-Fluoro-4-nitrophenol (B151681) Derivatives

3-Fluoro-4-nitrophenol is another important precursor, particularly for the synthesis of related compounds. Its preparation involves the nitration of m-fluorophenol. In a described method, m-fluorophenol is treated with sodium nitrate (B79036) in the presence of sulfuric acid at low temperatures (-5 to 0 °C). The crude product is then purified, for example, by treatment with a mixture of water, ether, and dichloromethane (B109758) to yield the desired 3-fluoro-4-nitrophenol. This reaction can produce isomeric byproducts, such as 3-fluoro-6-nitrophenol, which need to be removed during the purification process.

| Starting Material | Reagents | Key Conditions |

| m-Fluorophenol | Sodium Nitrate, Sulfuric Acid | Low temperature (-5 to 0 °C) |

Generation of Fluoroalkyl Triflates for Subsequent Functionalization

The introduction of fluoroalkyl groups and their subsequent conversion to other functionalities is a key strategy in the synthesis of complex molecules. One approach involves the use of fluoroalkyl triflates, which are potent electrophiles. While direct triflation of this compound is not extensively detailed, the principles of fluoroalkyl triflate formation and their reactivity are well-established. For instance, the palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes utilizes fluoroalkyl halides to generate fluoroalkyl radicals, which then participate in the formation of butenolides. acs.org This highlights the utility of fluoroalkyl precursors in carbon-carbon bond-forming reactions.

In a related context, the hydrolysis of p-nitrophenyl trifluoroacetate (B77799) has been studied, demonstrating the reactivity of triflate-activated phenolic compounds. mdpi.com Although this example does not involve a fluoroalkyl group directly attached to the triflate, it underscores the high leaving group ability of the triflate moiety, which is crucial for subsequent functionalization reactions. Computational studies on the hydrolysis of p-nitrophenyl trifluoroacetate suggest a mechanism involving a water-bridged transition state to form a tetrahedral intermediate. mdpi.com

Strategies for Aromatic Ring Functionalization

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for the modification of aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. wikipedia.orgnih.gov In the context of this compound, the fluorine atom is susceptible to displacement by a variety of nucleophiles due to the activating effect of the para-nitro group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org The presence of the nitro group in the para position is crucial for stabilizing the negative charge of this intermediate. libretexts.orgmasterorganicchemistry.com

The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive halide. masterorganicchemistry.com This makes fluoro-nitroaromatic compounds valuable substrates for introducing a wide range of functionalities. For example, the reaction of 2,4-dinitrofluorobenzene with amines is a classic method for peptide analysis, highlighting the high reactivity of activated aryl fluorides. libretexts.orgmasterorganicchemistry.com

| Reactant | Nucleophile | Product | Reaction Type |

| 1-Fluoro-4-nitrobenzene | Various nucleophiles | 4-Substituted-nitrobenzene | SNAr |

| 2,4-Dinitrofluorobenzene | Amines | N-substituted-2,4-dinitroaniline | SNAr |

| 1-Fluoro-2,4-dinitrobenzene | Ethanol | 1-Ethoxy-2,4-dinitrobenzene | SNAr researchgate.net |

Meerwein Arylation Approaches

The Meerwein arylation is a radical-based method for the arylation of alkenes using aryldiazonium salts. wikipedia.org This reaction is particularly useful for adding aryl groups to electron-poor alkenes. wikipedia.org The mechanism involves the generation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org While direct application to this compound is not explicitly described, the principles can be applied to its precursors or analogs.

Recent advancements in Meerwein-type reactions have expanded their scope. For instance, a photocatalyzed Meerwein-type bromoarylation of alkenes using stable arylthianthrenium salts has been developed. nih.gov This method is notable for its tolerance of a wide range of functional groups, including nitro groups, and its applicability to late-stage functionalization. nih.gov This suggests that a suitably functionalized precursor derived from this compound could potentially undergo such a transformation.

Condensation Reactions for Related Fluoro-Nitrophenyl Schiff Bases

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. science.govnih.gov In the context of this compound, the corresponding amino derivative, 1-(4-amino-3-fluorophenyl)ethanol, which can be obtained via reduction of the nitro group, could serve as a precursor for Schiff base formation.

The synthesis of Schiff bases containing nitro groups has been achieved through various methods, including low-temperature solid-state reactions. researchgate.net Furthermore, bifunctional Schiff-base ligands have been prepared from the condensation of C-functionalized diamines containing a p-nitrobenzyl group with salicylaldehyde. psu.edu This demonstrates the feasibility of incorporating the fluoro-nitrophenyl moiety into more complex ligand structures through Schiff base condensation.

Transformations of the Nitro Group in Multi-Step Synthesis

Selective Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to a key functional group for further derivatization. A variety of reagents and conditions are available for this purpose, with the choice depending on the presence of other functional groups in the molecule. wikipedia.org

For substrates containing sensitive functionalities, selective reduction methods are crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as this method can also reduce other groups. commonorganicchemistry.com Alternative methods that offer high chemoselectivity include the use of metal catalysts like nickel in hydrosilylative reductions or iron in the presence of an acid. commonorganicchemistry.comrsc.org Tin(II) chloride (SnCl2) is another mild reagent for the selective reduction of nitro groups. psu.educommonorganicchemistry.com A metal-free approach utilizing trichlorosilane (B8805176) in the presence of an organic base has also been developed for the reduction of nitro compounds. google.com

The selective reduction of dinitrophenol to nitroaminophenol using sodium sulfide (B99878) illustrates the possibility of differentiating between multiple nitro groups under specific conditions. wikipedia.org This selectivity is critical when planning multi-step syntheses involving molecules with multiple reducible functional groups.

| Reagent/Catalyst | Conditions | Substrate Scope | Notes |

| Pd/C, H2 | Varies | Aromatic and aliphatic nitro groups | Can reduce other functional groups commonorganicchemistry.com |

| Ni(acac)2, PMHS | Mild | Aromatic nitro groups | High chemoselectivity rsc.org |

| Fe, Acid | Mild | Aromatic nitro groups | Good for presence of other reducible groups commonorganicchemistry.com |

| SnCl2 | Mild | Aromatic nitro groups | Good for presence of other reducible groups psu.educommonorganicchemistry.com |

| Trichlorosilane, Base | Mild | Aliphatic and aromatic nitro groups | Metal-free google.com |

Subsequent Functionalization of Amino-Substituted Intermediates

The reduction of the nitro group in this compound yields the corresponding amino-substituted intermediate, 1-(4-amino-3-fluorophenyl)ethanol. This intermediate possesses two primary functional groups amenable to further modification: the aromatic amino group and the secondary alcohol. The amino group, being a potent nucleophile, serves as a key handle for a variety of functionalization reactions, allowing for the introduction of diverse structural motifs and the synthesis of a wide array of analogues. This section will focus on the key synthetic strategies employed for the derivatization of this amino functionality.

The primary challenge in the functionalization of 1-(4-amino-3-fluorophenyl)ethanol lies in the selective reaction of the amino group in the presence of the secondary hydroxyl group. However, the greater nucleophilicity of the aromatic amine compared to the secondary alcohol generally allows for selective N-functionalization under controlled reaction conditions.

N-Acylation

N-acylation is a fundamental transformation for the modification of the amino group in 1-(4-amino-3-fluorophenyl)ethanol, leading to the formation of amide derivatives. These amides are valuable intermediates in their own right and are precursors to a range of pharmacologically relevant compounds. The reaction typically involves the treatment of the amino alcohol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acid byproduct.

A general scheme for the N-acylation of 1-(4-amino-3-fluorophenyl)ethanol is presented below:

Scheme 1: General N-acylation of 1-(4-amino-3-fluorophenyl)ethanol.

While specific examples for the N-acylation of 1-(4-amino-3-fluorophenyl)ethanol are not extensively detailed in the public domain, the reaction is analogous to the well-established acylation of similar fluoroaniline (B8554772) derivatives. For instance, the acylation of 4-amino-3-fluorophenol (B140874) has been successfully demonstrated. In one such study, 4-amino-3-fluorophenol was reacted with 2-(benzofuran-2-yl)acetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent to yield the corresponding amide, 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide, in good yield. nih.gov This demonstrates the feasibility of selectively acylating the amino group in the presence of a phenolic hydroxyl group, a principle that is directly applicable to the secondary alcohol present in 1-(4-amino-3-fluorophenyl)ethanol.

N-Sulfonylation

The reaction of 1-(4-amino-3-fluorophenyl)ethanol with sulfonyl chlorides provides a direct route to the corresponding N-sulfonamide derivatives. This functionalization is of significant interest as the sulfonamide moiety is a key feature in a multitude of therapeutic agents. The synthesis is typically carried out by reacting the amino alcohol with a sulfonyl chloride in the presence of a suitable base, such as pyridine (B92270) or triethylamine, in an inert solvent.

A general scheme for the N-sulfonylation of 1-(4-amino-3-fluorophenyl)ethanol is as follows:

Scheme 2: General N-sulfonylation of 1-(4-amino-3-fluorophenyl)ethanol.

Detailed research findings on the N-sulfonylation of this specific intermediate are limited. However, the synthesis of structurally related compounds provides strong evidence for the viability of this transformation. For example, N-[2-Fluoro-4-(1-hydroxy-2-phenylethyl)phenyl]methanesulfonamide has been synthesized, showcasing the formation of a sulfonamide linkage on a fluorinated phenyl ring bearing a hydroxyethyl (B10761427) side chain. google.com

The following table summarizes representative functionalization reactions on compounds analogous to 1-(4-amino-3-fluorophenyl)ethanol, highlighting the reaction conditions and outcomes.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-Amino-3-fluorophenol | 2-(Benzofuran-2-yl)acetic acid, EDC, DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 69.2 | nih.gov |

| 4-Amino-3-fluorophenol | 2-(Benzofuran-2-yl)propanoic acid, EDC, DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | 55 | nih.gov |

| 4-Amino-3-fluorophenol | 2-(Benzofuran-2-yl)butanoic acid, EDC, DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)butanamide | 66 | nih.gov |

Table 1: Examples of N-Acylation on an Analogous Fluoroaminophenol

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, it provides a detailed map of the molecular skeleton and the chemical environment of each atom.

In the ¹H NMR spectrum of 1-(3-Fluoro-4-nitrophenyl)ethanol, distinct signals corresponding to each type of proton are expected. The spectrum would feature signals from the ethyl group (-CH(OH)CH₃) and the aromatic ring.

Methyl Protons (-CH₃): These protons would appear as a doublet, due to coupling with the single proton on the adjacent methine carbon. The chemical shift is anticipated in the range of δ 1.4-1.6 ppm.

Methine Proton (-CH): This proton, attached to the carbon bearing the hydroxyl group, would be seen as a quartet due to coupling with the three methyl protons. Its chemical shift would be further downfield, likely around δ 5.0-5.5 ppm, because of the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, though its chemical shift and multiplicity can vary depending on the solvent, concentration, and temperature. It can be expected in the range of δ 2.0-4.0 ppm and often disappears upon D₂O exchange.

Aromatic Protons: The three protons on the phenyl ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The proton at C-2 (ortho to the nitro group and meta to the fluoro group) would likely be the most downfield, appearing as a doublet with a small meta H-F coupling constant, expected around δ 8.2-8.4 ppm.

The proton at C-5 (ortho to the fluoro group and meta to the nitro group) would appear as a doublet of doublets due to ortho H-H and ortho H-F coupling, expected around δ 7.6-7.8 ppm.

The proton at C-6 (meta to both the fluoro and nitro groups) would appear as a doublet of doublets, expected around δ 7.4-7.6 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₃ | 1.4 - 1.6 | d (Doublet) | Coupling to the methine proton. |

| -OH | 2.0 - 4.0 | s (Singlet, broad) | Shift is variable; D₂O exchangeable. |

| -CH(OH) | 5.0 - 5.5 | q (Quartet) | Coupling to the methyl protons. |

| Ar-H (C6-H) | 7.4 - 7.6 | dd (Doublet of Doublets) | Complex splitting due to H-H and H-F coupling. Shifts are influenced by the strong electron-withdrawing nitro group and the electronegative fluorine atom. |

| Ar-H (C5-H) | 7.6 - 7.8 | dd (Doublet of Doublets) | |

| Ar-H (C2-H) | 8.2 - 8.4 | d (Doublet) |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which is a key diagnostic feature.

Methyl Carbon (-CH₃): Expected to be the most upfield signal, around δ 20-25 ppm.

Methine Carbon (-CH(OH)): This carbon, bonded to the hydroxyl group, would appear in the range of δ 65-70 ppm.

Aromatic Carbons:

C-F Carbon (C-3): This carbon will show a very large coupling constant (¹JCF) of approximately 240-260 Hz and is expected to have a chemical shift in the range of δ 155-160 ppm.

C-NO₂ Carbon (C-4): The carbon attached to the nitro group is expected around δ 145-150 ppm.

C-1 (ipso-carbon): The carbon attached to the ethanol (B145695) substituent is predicted to be around δ 140-145 ppm.

Other Aromatic Carbons (C-2, C-5, C-6): These carbons will appear in the aromatic region (δ 115-135 ppm) and will show smaller C-F couplings. For instance, carbons ortho to the fluorine (C-2, C-4) will have a ²JCF of ~20-25 Hz, while the carbon meta to the fluorine (C-5) will have a ³JCF of ~5-10 Hz.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Notes |

|---|---|---|---|

| -CH₃ | 20 - 25 | - | Aliphatic carbon. |

| -CH(OH) | 65 - 70 | ~5 | Aliphatic carbon attached to oxygen. |

| Ar-C (C-6) | 115 - 120 | ~5 | Aromatic carbon. |

| Ar-C (C-2) | 120 - 125 | ~20 | Aromatic carbon ortho to nitro group. |

| Ar-C (C-5) | 125 - 130 | ~25 | Aromatic carbon ortho to fluorine. |

| Ar-C (C-1) | 140 - 145 | ~5 | Ipso-carbon attached to the ethanol group. |

| Ar-C (C-4) | 145 - 150 | ~20 | Aromatic carbon attached to the nitro group. |

| Ar-C (C-3) | 155 - 160 | ~250 | Aromatic carbon attached to fluorine. |

¹⁹F NMR is highly sensitive and specific for observing fluorine atoms. nih.gov For this compound, a single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift is typically reported relative to a standard like CFCl₃. The signal would be split into a doublet of doublets due to coupling with the two ortho-protons (at C-2 and C-5) and the meta-proton (at C-6). The ortho coupling (³JHF) is generally larger than the meta coupling (⁴JHF). This technique is exceptionally useful for confirming the presence and electronic environment of fluorine in a molecule. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons (e.g., between the methine proton and the methyl protons, and among the aromatic protons). An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Data from similar structures, such as 2-nitro-1-phenylethanol, show predictable absorption regions. sigmaaldrich.com

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be seen just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

N-O Stretch (Nitro Group): The nitro group is characterized by two strong absorption bands: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1100-1250 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the secondary alcohol would appear as a strong band in the 1050-1150 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (-CH, -CH₃) | 2850 - 2960 | Medium |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1510 - 1550 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1340 - 1380 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | Strong |

Raman Microspectroscopy for Vibrational Fingerprints

The Raman spectrum is anticipated to be dominated by bands arising from the substituted benzene (B151609) ring. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The C-F stretching vibration will also produce a characteristic band. The ethanol substituent will contribute bands corresponding to C-O stretching, O-H bending, and C-C stretching. The aromatic C-H stretching and ring breathing modes will also be prominent. These specific vibrational frequencies provide a unique identifier for the compound's structure.

Table 1: Predicted Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3400-3200 | O-H stretch | Alcohol |

| ~3100-3000 | Aromatic C-H stretch | Phenyl Ring |

| ~1600-1570 | Ring C=C stretch | Phenyl Ring |

| ~1530-1490 | Asymmetric NO₂ stretch | Nitro Group |

| ~1350-1320 | Symmetric NO₂ stretch | Nitro Group |

| ~1280-1200 | C-F stretch | Fluoro Group |

| ~1200-1000 | In-plane C-H bend | Phenyl Ring |

| ~1050-1000 | C-O stretch | Alcohol |

| ~850 | C-N stretch | Nitro-Aromatic |

| ~800-600 | Out-of-plane C-H bend & Ring deformation | Phenyl Ring |

Note: The values are approximate and based on characteristic frequencies of related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the molecular formula C₈H₈FNO₃, HRMS is crucial for confirming its identity. The calculated monoisotopic mass serves as a benchmark for experimental verification. While vendor information lists the average molecular weight as 185.15 g/mol , the exact mass provides a much higher degree of certainty. achemblock.com

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Calculated Exact Mass | 185.04882 Da |

| Predicted [M+H]⁺ | 186.05610 Da |

| Predicted [M+Na]⁺ | 208.03804 Da |

Note: The calculated exact mass and predicted adducts are based on the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like alcohols, typically generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. rsc.org For this compound, ESI-MS would be expected to show a strong signal for the protonated molecular ion at m/z 186.05610. In negative ion mode, a signal at m/z 184.04154 corresponding to the deprotonated molecule would be observed. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely induce fragmentation through the loss of stable neutral molecules. A primary fragmentation pathway would be the loss of a water molecule (18 Da) from the ethanol side chain, resulting in a fragment ion at m/z 168.0455. Further fragmentation could involve the loss of the nitro group (NO₂, 46 Da).

Table 3: Predicted ESI-MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (Da) | m/z of Fragment |

| 186.056 ([M+H]⁺) | [M+H - H₂O]⁺ | 18.011 | 168.045 |

| 186.056 ([M+H]⁺) | [M+H - NO₂]⁺ | 45.993 | 140.063 |

| 168.045 | [M+H - H₂O - C₂H₄]⁺ | 28.031 | 140.014 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization (EI) is a hard ionization technique that results in more extensive fragmentation compared to ESI. The molecular ion peak (M⁺) in an EI spectrum for an alcohol is often weak or absent. libretexts.org The fragmentation of this compound would be dominated by cleavage of the bond alpha to the oxygen atom.

The primary fragmentation would involve the loss of a methyl group (•CH₃) to form a stable resonance-stabilized cation at m/z 170. Other significant fragmentation pathways include the loss of the entire ethanol side chain and characteristic cleavages of the aromatic ring.

Table 4: Predicted Major EI-MS Fragments for this compound

| m/z Value | Proposed Fragment Ion/Structure |

| 185 | [C₈H₈FNO₃]⁺ (Molecular Ion, M⁺) |

| 170 | [M - CH₃]⁺ (Alpha-cleavage) |

| 155 | [FC₆H₃(NO₂)]⁺ (Loss of •CH(OH)CH₃) |

| 139 | [M - H₂O - C₂H₂]⁺ |

| 125 | [FC₆H₄O]⁺ |

| 109 | [FC₆H₄]⁺ |

| 75 | [C₆H₃]⁺ |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the chromophores present in the molecule. mdpi.com

The primary chromophore in this compound is the fluoronitrophenyl group. This conjugated system gives rise to characteristic electronic transitions. The presence of the nitro group (NO₂), an electron-withdrawing group, and the hydroxyl (OH) and fluoro (F) groups as auxochromes on the benzene ring influences the energy and intensity of these transitions. docbrown.info

Two main types of transitions are expected for this molecule: a high-energy π → π* transition associated with the aromatic system and a lower-energy n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro group. psu.edunih.gov Based on data from similar compounds like 3-nitrophenol (B1666305) and 4-nitrophenol, which show absorption maxima between 275 nm and 340 nm, this compound is expected to absorb strongly in the UV region. docbrown.inforesearchgate.net The absorption band may extend into the visible region, potentially giving the compound a pale yellow color. docbrown.info

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Chromophore |

| ~270-290 | π → π | Phenyl Ring / Nitro Group |

| ~330-350 | n → π | Nitro Group (NO₂) |

Note: λₘₐₓ values are estimated based on structurally related nitrophenols. docbrown.inforesearchgate.net

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, yielding precise bond lengths, bond angles, and unit cell dimensions. carleton.edu The process involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with monochromatic X-rays. carleton.edu The resulting diffraction pattern is processed to solve and refine the crystal structure. carleton.edu

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other literature sources indicates that the full crystallographic data for this compound has not been publicly deposited. However, analysis of closely related nitrophenyl derivatives, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, illustrates the type of data obtained from such an experiment. researchgate.net For a given compound, the data are typically presented in a detailed crystallographic table.

Table 1: Illustrative Crystallographic Data for a Related Nitrophenyl Compound (Note: Data shown is for ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C13H10F3N3O4, as a representative example)

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 10.5986(5) | researchgate.net |

| b (Å) | 11.5298(5) | researchgate.net |

| c (Å) | 13.5386(6) | researchgate.net |

| α (°) | 102.694(1) | researchgate.net |

| β (°) | 102.999(1) | researchgate.net |

| γ (°) | 108.918(1) | researchgate.net |

| Volume (ų) | 1446.03(11) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

| Temperature (K) | 100(1) | researchgate.net |

| R-factor (Rgt(F)) | 0.0525 | researchgate.net |

The crystal packing of a molecule is governed by a network of intermolecular interactions. In this compound, the hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the fluorine atom can act as hydrogen bond acceptors. A detailed crystallographic study would precisely map these hydrogen bonds. carleton.edu

The data from single-crystal X-ray diffraction allows for a detailed conformational analysis of the molecule as it exists in the solid state. carleton.edu Key parameters include the torsion angles that define the orientation of the substituents relative to the phenyl ring. For this compound, this would involve the torsion angle describing the rotation around the C(phenyl)-C(ethanol) bond, which dictates the spatial relationship between the phenyl ring and the hydroxyethyl (B10761427) group. The planarity of the nitrophenyl group would also be assessed. In related structures, it has been observed that the molecule can be essentially planar, with exceptions for atoms on sp³ hybridized carbons. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined values are then compared to the theoretical percentages calculated from the compound's molecular formula. For this compound, the molecular formula is C₈H₈FNO₃. This technique provides strong evidence for the compound's empirical formula and purity.

Table 2: Elemental Analysis Data for C₈H₈FNO₃ (Note: Experimental values are hypothetical as no published data were found)

| Element | Theoretical % | Experimental % (Illustrative) |

| Carbon (C) | 51.90% | 51.85% |

| Hydrogen (H) | 4.35% | 4.38% |

| Nitrogen (N) | 7.56% | 7.52% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram would show the temperature at which this compound begins to decompose and the percentage of mass lost at each stage.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and crystallization events. For a crystalline solid like this compound, DSC would show a sharp endothermic peak corresponding to its melting point. For example, the related compound 1-(3-Nitrophenyl)ethanol is a solid with a reported melting point of 60-66°C. aksci.com

Chromatographic Methods for Reaction Monitoring and Product Purity (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable tools in synthetic chemistry for monitoring the progress of reactions and assessing the purity of the final products. For the synthesis of this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for ensuring the desired product is obtained with high fidelity. These methods allow for the separation, identification, and quantification of the starting materials, intermediates, by-products, and the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for monitoring the synthesis of this compound and evaluating its purity. The presence of the aromatic nitro group provides a strong chromophore, enabling sensitive detection using a UV detector.

Reaction Monitoring: During the synthesis, which typically involves the reduction of a precursor ketone, HPLC can be used to track the disappearance of the starting material and the appearance of the product in real-time. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a clear picture of the reaction kinetics and help in determining the optimal reaction time. For instance, the reduction of an aromatic nitro group can be monitored by observing the decrease in the peak corresponding to the nitro compound and the emergence of a new peak for the amino product. nih.govnih.gov

Purity Assessment: After the reaction is complete and the product is isolated, HPLC is employed to determine its purity. By developing a suitable method, it is possible to separate the desired product from any unreacted starting materials, reagents, and potential side-products. The peak area of the product relative to the total peak area of all components in the chromatogram gives a quantitative measure of its purity.

Chiral HPLC: Since this compound is a chiral molecule, enantioselective HPLC is essential for separating and quantifying the individual enantiomers. This is particularly important in pharmaceutical applications where the pharmacological activity and toxicity can be enantiomer-dependent. phenomenex.com Chiral separations are typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. phenomenex.comwindows.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com

A summary of a proposed HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Normal Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | Silica Gel (e.g., 250 x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) | Hexane:Ethanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | Controlled (e.g., 25 °C) |

| Injection Volume | 10 µL | 5-10 µL |

| Expected Elution Order | Based on polarity (less polar compounds elute first) | (R)-enantiomer and (S)-enantiomer will have different retention times |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound is polar, it can often be analyzed directly by GC, or its volatility can be enhanced through derivatization. nih.gov

Reaction Monitoring and Purity Analysis: Similar to HPLC, GC-MS can be used to monitor reaction progress and assess product purity. The high resolution of capillary GC columns allows for the separation of closely related compounds. The mass spectrometer provides structural information for each separated component by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This is invaluable for confirming the identity of the desired product and identifying any impurities.

Enantioselective GC: For the separation of the enantiomers of this compound, a chiral GC column is required. These columns contain a chiral stationary phase, often based on derivatized cyclodextrins, which provides differential interactions with the enantiomers. nih.govgcms.cz In some cases, derivatization of the alcohol to a less polar ester or ether may be necessary to improve chromatographic performance and enantioselectivity. nih.gov

A proposed GC-MS method for the analysis of this compound is outlined in the table below.

| Parameter | GC-MS Analysis |

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX) or a chiral stationary phase (e.g., Chirasil-DEX CB) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min |

| MS Interface | 280 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Data | A total ion chromatogram (TIC) showing separated peaks and a mass spectrum for each peak for identification. |

The development of robust and reliable chromatographic methods is a critical aspect of the synthesis and characterization of this compound, ensuring the production of a high-purity material and enabling the separation and quantification of its enantiomers.

Computational and Theoretical Chemistry Studies of 1 3 Fluoro 4 Nitrophenyl Ethanol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are essential for creating molecular models that predict the behavior and properties of chemical compounds. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach is computationally less intensive than other high-level methods, allowing for the study of larger and more complex molecules with considerable accuracy.

For 1-(3-Fluoro-4-nitrophenyl)ethanol, DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate the computational model.

Investigate Reaction Mechanisms: Model transition states and reaction pathways to understand the molecule's reactivity and potential chemical transformations.

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and the distribution of electronic charge across the molecule.

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The functional approximates the exchange and correlation energies of the electrons. There is a wide variety of functionals, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, and hybrid functionals. Hybrid functionals, such as B3LYP and PBE0, which incorporate a portion of the exact Hartree-Fock exchange, are often chosen for their balance of accuracy and computational cost in studying organic molecules like this compound.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing systems with lone pairs, pi-systems, and electronegative atoms like fluorine, oxygen, and nitrogen, all of which are present in this compound.

The optimal combination of functional and basis set is typically determined by benchmarking against experimental data or higher-level computational results for similar molecules.

Semi-empirical methods, such as those implemented in the MOPAC (Molecular Orbital Package) software, offer a faster alternative to DFT for computational studies. unimi.it These methods simplify the Schrödinger equation by using parameters derived from experimental data to approximate certain complex integrals. unimi.it Hamiltonians like PM3, AM1, and the more recent PM7 are commonly used. unimi.it

While less accurate than DFT, semi-empirical methods are well-suited for:

High-Throughput Screening: Quickly calculating properties for a large number of molecules.

Studying Large Systems: Modeling molecules or molecular systems that are too large for DFT calculations to be feasible.

Initial Geometry Optimization: Providing a reasonable starting geometry for more accurate, higher-level calculations like DFT.

For this compound, MOPAC could be used to rapidly estimate its heat of formation, dipole moment, and optimized geometry.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to analyze the electronic structure of a molecule and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity and lower stability.

For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density of the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the oxygen of the hydroxyl group. The LUMO's density would likely be concentrated on the electron-deficient nitro group and the aromatic ring.

Illustrative Data Table

Disclaimer: The following data is from a DFT study on a different class of nitrophenyl compounds, specifically (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, and is presented for illustrative purposes only. It demonstrates the type of data obtained from FMO analysis but does not represent the values for this compound.

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -5.92 | -2.50 | 3.42 |

| M2 | -5.91 | -2.77 | 3.14 |

| M3 | -5.87 | -2.85 | 3.02 |

| M4 | -5.86 | -2.43 | 3.43 |

| M5 | -5.86 | -2.42 | 3.37 |

| M6 | -6.06 | -2.90 | 3.16 |

| Source: Adapted from a DFT study on nitrophenyl pyrazole (B372694) derivatives. nih.gov |

This table showcases how FMO analysis provides quantitative values for the frontier orbitals, allowing for a comparison of reactivity among a series of related compounds. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides detailed insights into bonding interactions, charge distribution, and intramolecular electron delocalization.

Key applications of NBO analysis for this compound would include:

Analysis of Charge Distribution: Calculating the natural atomic charges on each atom, which provides a more reliable picture of charge distribution than other methods like Mulliken population analysis.

Hybridization and Bond Type: Determining the hybridization of atomic orbitals contributing to specific bonds (e.g., C-C, C-O, C-N, C-F) and identifying their nature (σ vs. π).

Donor-Acceptor Interactions: The most powerful feature of NBO analysis is its ability to quantify the delocalization of electron density from a filled "donor" orbital (a bond or a lone pair) to an empty "acceptor" orbital (typically an antibonding orbital). These interactions, evaluated using second-order perturbation theory, indicate hyperconjugative or resonance effects that contribute to molecular stability. For instance, the interaction between a lone pair on the hydroxyl oxygen and an adjacent antibonding C-C orbital (n → σ) or between π-orbitals of the phenyl ring and the antibonding orbitals of the nitro group (π → π) would be quantified, revealing the electronic factors that stabilize the molecule.

Atomic Charge Distribution Analysis (e.g., NPA charges)

The distribution of electron density within a molecule is a key determinant of its physical and chemical properties. Natural Population Analysis (NPA) is a computational method used to calculate the atomic charges of individual atoms in a molecule, providing a quantitative measure of the local electronic environment.

While a specific study detailing the NPA charges for this compound is not publicly available, theoretical calculations on analogous fluoro-nitro-aromatic compounds provide valuable insights. For instance, in similar structures, the nitro group (NO₂) acts as a strong electron-withdrawing group, leading to a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The fluorine atom, being highly electronegative, also carries a partial negative charge. The carbon atoms of the phenyl ring exhibit a more complex charge distribution, influenced by the competing effects of the electron-withdrawing nitro and fluoro substituents and the electron-donating character of the ethanol (B145695) group. The oxygen atom of the hydroxyl group in the ethanol moiety is expected to have a significant negative charge, while the hydrogen of the hydroxyl group will be positively charged, rendering it acidic.

Table 1: Hypothetical NPA Charges for this compound based on known trends.

| Atom | Hypothetical NPA Charge (e) |

| O (nitro) | -0.4 to -0.6 |

| N (nitro) | +0.8 to +1.0 |

| F | -0.3 to -0.5 |

| C (aromatic, bonded to NO₂) | +0.2 to +0.4 |

| C (aromatic, bonded to F) | +0.1 to +0.3 |

| O (hydroxyl) | -0.7 to -0.9 |

| H (hydroxyl) | +0.4 to +0.6 |

Note: This table presents expected charge ranges based on the known electronic effects of the functional groups and is for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution around a molecule, providing a guide to its reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atoms of the nitro group and the oxygen atom of the hydroxyl group. nist.gov These regions represent the primary sites for interaction with electrophiles. The most positive potential would likely be found around the hydrogen atom of the hydroxyl group and the nitrogen atom of the nitro group, indicating these as the principal sites for nucleophilic attack. nist.gov The aromatic ring would exhibit a more varied potential landscape due to the influence of the substituents.

Calculation of Global Reactivity Parameters

Table 2: Conceptual Global Reactivity Parameters for this compound.

| Parameter | Definition | Expected Trend |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate, indicating moderate reactivity. |

| Ionization Potential (I) | -EHOMO | Relatively high due to electron-withdrawing groups. |

| Electron Affinity (A) | -ELUMO | Relatively high, indicating a good electron acceptor. |

| Electronegativity (χ) | (I + A) / 2 | High. |

| Chemical Hardness (η) | (I - A) / 2 | Moderate. |

| Chemical Softness (S) | 1 / (2η) | Moderate. |

Note: This table is conceptual and based on the electronic nature of the constituent functional groups.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift Prediction (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. chemicalbook.com These predictions can aid in the assignment of complex NMR spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the ethanol group, the methyl protons, and the hydroxyl proton. The chemical shifts of the aromatic protons would be significantly influenced by the positions of the fluoro and nitro substituents. The ¹³C NMR spectrum would similarly show characteristic shifts for the different carbon atoms in the molecule. For instance, experimental ¹H NMR data for the closely related compound 3-fluoro-4-nitrotoluene (B108573) shows characteristic aromatic proton signals. acs.org

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide information about the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Comparing the calculated vibrational frequencies with experimental spectra helps in the detailed assignment of the observed spectral bands.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-O stretches of the nitro group, the C-F stretch, and various vibrations of the aromatic ring. Studies on similar molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have shown that DFT calculations can accurately predict the vibrational wavenumbers and aid in their assignment. qu.edu.qa

Simulation of Electronic Absorption and Emission Spectra (e.g., Time-Dependent DFT (TD-DFT), Solvatochromism Models)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. It provides information about the electronic transitions between different molecular orbitals. Solvatochromism models can also be incorporated to predict how the spectrum changes in different solvents.

The simulated UV-Vis spectrum of this compound would likely show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the nitro and hydroxyl groups. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region. TD-DFT studies on other nitro-substituted aromatic compounds have demonstrated good agreement between calculated and experimental absorption spectra.

Molecular Geometry and Conformational Analysis

A fundamental aspect of understanding the chemical behavior and potential applications of a molecule lies in the detailed characterization of its three-dimensional structure. This typically involves computational methods to determine the most stable arrangement of atoms in space (geometry optimization) and to explore the various spatial orientations the molecule can adopt (conformational analysis).

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in a crystal lattice is dictated by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties and for the design of new materials.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ), one can generate two-dimensional fingerprint plots that summarize the nature and extent of all intermolecular contacts. This method provides a detailed picture of interactions like hydrogen bonds, halogen bonds, and van der Waals forces. Despite its utility, a Hirshfeld surface analysis has not yet been applied to the crystal structure of this compound.

Computational Assessment of Hydrogen Bonding and Aromatic Stacking Interactions

The molecular structure of this compound suggests the potential for significant intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitro group can act as a hydrogen bond acceptor. Furthermore, the presence of the aromatic phenyl ring allows for the possibility of π-π stacking interactions between adjacent molecules. Computational methods, often in conjunction with crystallographic data, can be used to precisely characterize the geometry and energetics of these interactions. Such studies would provide valuable insights into the forces governing the supramolecular assembly of this compound. To date, no computational assessments of hydrogen bonding or aromatic stacking interactions for this compound are available.

Applications of 1 3 Fluoro 4 Nitrophenyl Ethanol in Advanced Organic Synthesis

Applications as a Precursor in Pharmaceutical Synthesis

1-(3-Fluoro-4-nitrophenyl)ethanol serves as a valuable starting material or intermediate in the synthesis of several classes of pharmaceutically active compounds. Its structural components are integral to the frameworks of various drugs, where the fluorine atom can enhance metabolic stability and binding affinity, and the nitro group provides a synthetic handle for introducing amine functionalities crucial for building target molecular scaffolds.

The "3-fluoro-phenyl" moiety is a core component of the potent NSAID, Flurbiprofen. While various synthetic routes to Flurbiprofen exist, many rely on precursors containing this key structural feature. patsnap.comresearchgate.net The synthesis of Flurbiprofen often involves the construction of a biphenyl (B1667301) system and the elaboration of a propionic acid side chain. google.com

A documented synthetic strategy for Flurbiprofen involves using 2,4-difluoronitrobenzene (B147775) as a starting material, which is transformed into 3-fluoro-4-nitro-alpha-methylphenylacetic acid. google.com This highlights the importance of the 3-fluoro-4-nitrophenyl scaffold. This compound can be considered a key precursor in similar pathways. The ethanol (B145695) side chain can be chemically modified through established organic reactions to form the requisite propionic acid group of Flurbiprofen. For instance, oxidation of the secondary alcohol to a ketone, followed by reactions to introduce a methyl and a carboxyl group, can lead to the Flurbiprofen backbone.

| Precursor / Intermediate | Target Drug Class | Key Synthetic Transformation |

| This compound | NSAIDs (Flurbiprofen) | Oxidation of the ethanol group and subsequent elaboration to a propionic acid side chain. |

| 2-(3-fluoro-4-bromophenyl) propionic acid | NSAIDs (Flurbiprofen) | Palladium-catalyzed Suzuki coupling reaction with a phenyl boron reagent. google.com |

| 3-fluorobromobenzene | NSAIDs (Flurbiprofen) | Formation of a Grignard reagent followed by coupling with sodium 2-bromopropionate. patsnap.com |

The oral anticoagulant Rivaroxaban is a factor Xa inhibitor used for treating thromboembolic diseases. researchgate.net Its synthesis is a multi-step process involving several key intermediates. mdpi.comgoogle.com One of the central building blocks for Rivaroxaban is 4-(4-aminophenyl)-3-morpholinone. researchgate.netepo.org

The synthesis of this crucial amine intermediate frequently starts from a nitrophenyl precursor. In a common industrial route, 4-fluoronitrobenzene is condensed with morpholin-3-one, followed by the reduction of the nitro group to an amine. researchgate.net Although the substitution pattern on this compound is different, its 4-nitro-phenyl structure is analogous to the starting materials used in these established syntheses. The nitro group serves as a masked amine, which is revealed late in the synthetic sequence. Therefore, derivatives of this compound could be explored for creating novel analogues of Rivaroxaban or other related anticoagulants.

| Key Intermediate | Target Drug | Synthetic Utility |

| 4-(4-aminophenyl)-3-morpholinone | Rivaroxaban | Core building block for constructing the final drug molecule. researchgate.netepo.org |

| 4-(4-nitrophenyl)-3-morpholinone | Rivaroxaban Intermediate | Precursor to 4-(4-aminophenyl)-3-morpholinone via nitro group reduction. epo.org |

| (2S)-3-aminopropane-1,2-diol | Rivaroxaban | Another key component in the assembly of the Rivaroxaban scaffold. ekb.eg |

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govmdpi.com HDAC inhibitors (HDACi) typically possess a common pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a surface recognition domain (cap group). mdpi.com

While direct synthesis of known HDAC inhibitors from this compound is not widely reported, its structural features make it an attractive starting point for developing novel HDACi candidates. The fluorinated nitrophenyl group can function as the "cap" or surface recognition domain, which interacts with the protein surface near the active site. The ethanol side chain can be chemically modified to introduce the required linker and zinc-binding group (such as a hydroxamic acid). The fluorine atom can enhance binding affinity and improve pharmacokinetic properties, while the nitro group can be converted to an amine to explore different interactions within the enzyme's binding pocket. The development of HDACi like 4-(phenylthio)butanoic acid (PTBA) demonstrates the diverse structures that can achieve HDAC inhibition. nih.gov

The reactivity of this compound allows for its use in synthesizing various heterocyclic scaffolds that are prevalent in medicinal chemistry. jchemrev.comresearchgate.net

Thiomorpholine (B91149) Derivatives: The thiomorpholine ring is a privileged scaffold found in compounds with a wide range of biological activities. jchemrev.com The synthesis of N-aryl thiomorpholines can be achieved via nucleophilic aromatic substitution. mdpi.com The electron-withdrawing nitro group in this compound activates the aromatic ring, facilitating the displacement of the fluorine atom by the sulfur or nitrogen nucleophile of thiomorpholine or its precursors. This reaction would lead to the formation of novel thiomorpholine derivatives bearing the 1-hydroxyethyl side chain, which can be further functionalized.

Tetrazole Derivatives: The tetrazole ring is a well-known bioisostere for the carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. nih.gov A primary method for synthesizing 5-substituted-1H-tetrazoles is the cycloaddition reaction between a nitrile and an azide (B81097), such as sodium azide. nih.govorganic-chemistry.org this compound can serve as a precursor to the required nitrile. A plausible synthetic sequence involves the oxidation of the ethanol group to a ketone, conversion to an oxime, and subsequent dehydration to yield a (3-fluoro-4-nitrophenyl)acetonitrile intermediate. This intermediate can then undergo a [2+3] cycloaddition with an azide source to form the desired tetrazole ring. ekb.egnih.gov

| Scaffold | Synthetic Approach from this compound |

| Thiomorpholine | Nucleophilic aromatic substitution of the fluorine atom by thiomorpholine, activated by the para-nitro group. mdpi.com |

| Tetrazole | Conversion of the ethanol side chain to a nitrile, followed by [2+3] cycloaddition with an azide. nih.govorganic-chemistry.org |

Utilization in Specialty Chemical Production

Beyond pharmaceuticals, the unique electronic and structural properties of this compound make it a valuable intermediate in the synthesis of advanced materials.

Fluoro-substituted aromatic compounds are crucial components in modern liquid crystal (LC) displays, as the inclusion of fluorine atoms can significantly modify key properties such as dielectric anisotropy, viscosity, and optical anisotropy. researchgate.netgoogle.com Quaterphenyls and other rigid, rod-like molecules containing fluorine are known to be useful in high-performance LC mixtures. researchgate.net

This compound can be readily converted into a key building block for liquid crystal synthesis. Oxidation of the ethanol group furnishes 1-(3-fluoro-4-nitrophenyl)ethanone (B1321927), a fluorinated aryl ketone. This ketone can then be used in condensation reactions, such as Michael-type additions with aromatic Mannich salts, to construct the multi-ring core structures characteristic of quaterphenyl (B1678625) liquid crystals. researchgate.net The nitro group can be retained or subsequently transformed to other functionalities to further tune the final properties of the liquid crystal material.

| Application Area | Key Intermediate | Synthetic Utility |

| Liquid Crystals | 1-(3-fluoro-4-nitrophenyl)ethanone | Serves as a fluoro-substituted ketone for condensation reactions to build the rigid, multi-ring core of LC molecules. researchgate.net |

| Liquid Crystals | Fluoro-substituted phenyl boronic acids | Used in catalytic cross-coupling reactions to synthesize quaterphenyl LC derivatives. researchgate.net |

Development of Fluorescent and Light-Emitting Materials

While nitroaromatic compounds are typically associated with fluorescence quenching, this compound serves as a valuable precursor for the synthesis of fluorescent materials. The strategic importance of this molecule lies in the chemical reactivity of its nitro group.

Research Findings: The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a key step in activating the fluorophore potential of this scaffold. This reduction creates a 3-fluoro-4-aminophenyl derivative, establishing a "push-pull" electronic system within the molecule. The amino group acts as an electron donor, while the fluorine atom and the phenyl ring system act as the acceptor and conjugated bridge. This intramolecular charge transfer (ICT) is fundamental to the function of many fluorescent dyes.

Derivatives synthesized from the resulting aminophenylethanol can be further elaborated to create sophisticated fluorescent probes. The secondary alcohol moiety offers a convenient handle for conjugation to other molecules or for incorporation into larger polymer structures without significantly altering the core photophysical properties of the fluorophore. The presence of the fluorine atom can further modulate the electronic properties, photostability, and lipophilicity of the final material, making it a useful feature in the design of probes for biological imaging or materials with specific light-emitting characteristics.

Synthesis of Materials with Nonlinear Optical Properties

The quest for new materials for photonic and optoelectronic applications has highlighted the potential of organic molecules with significant nonlinear optical (NLO) responses. Organic NLO materials are crucial for applications in optical data processing, frequency conversion, and all-optical signal processing. This compound provides a foundational structure for creating such materials.